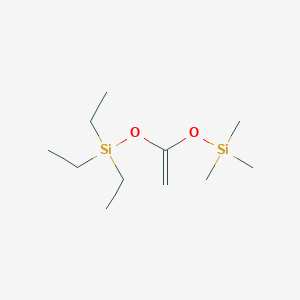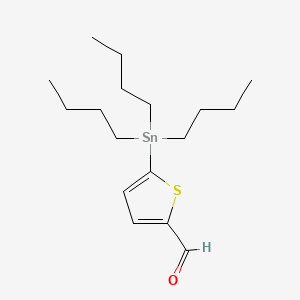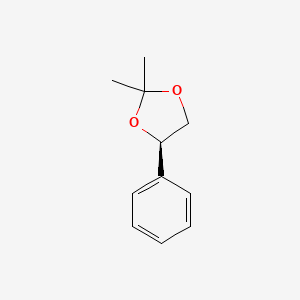![molecular formula C12H24N4O B12559744 1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one CAS No. 189129-95-1](/img/structure/B12559744.png)
1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-Méthylpipérazin-1-yl)propyl]tétrahydropyrimidin-2(1H)-one est un composé hétérocyclique qui présente un noyau tétrahydropyrimidinone avec un substituant propyl-4-méthylpipérazinyl
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La synthèse de 1-[3-(4-méthylpipérazin-1-yl)propyl]tétrahydropyrimidin-2(1H)-one implique généralement les étapes suivantes :
Formation du noyau tétrahydropyrimidinone : Ceci peut être réalisé par la cyclisation de précurseurs appropriés en conditions acides ou basiques.
Introduction du groupe propyl-4-méthylpipérazinyl : Cette étape implique l'alkylation du noyau tétrahydropyrimidinone avec un halogénure de propyl-4-méthylpipérazinyl dans des conditions appropriées, telles qu'en présence d'une base comme le carbonate de potassium.
Méthodes de production industrielle : Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation des voies synthétiques décrites ci-dessus afin de garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à flux continu et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions : 1-[3-(4-Méthylpipérazin-1-yl)propyl]tétrahydropyrimidin-2(1H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : La réduction peut être effectuée à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du cycle pipérazine.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Halogénures d'alkyle, chlorures d'acyle.
Principaux produits formés :
Oxydation : Dérivés oxydés du noyau tétrahydropyrimidinone.
Réduction : Formes réduites du composé, conduisant potentiellement à la formation d'amines secondaires.
Substitution : Dérivés substitués au niveau du cycle pipérazine ou du noyau tétrahydropyrimidinone.
Applications de recherche scientifique
1-[3-(4-Méthylpipérazin-1-yl)propyl]tétrahydropyrimidin-2(1H)-one a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Médecine : Etudié pour son potentiel comme intermédiaire pharmaceutique ou ingrédient actif.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de 1-[3-(4-Méthylpipérazin-1-yl)propyl]tétrahydropyrimidin-2(1H)-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut agir comme un inhibiteur ou un modulateur, affectant l'activité de ces cibles et influençant diverses voies biochimiques.
Composés similaires :
- Acide 3-(4-méthylpipérazin-1-yl)propanoïque
- 3-(4-Méthylpipérazin-1-yl)aniline
- 3-(4-Méthylpipérazin-1-yl)propan-1-ol
Comparaison : 1-[3-(4-Méthylpipérazin-1-yl)propyl]tétrahydropyrimidin-2(1H)-one est unique en raison de son noyau tétrahydropyrimidinone, qui lui confère des propriétés chimiques et biologiques distinctes par rapport aux autres composés similaires.
Applications De Recherche Scientifique
1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 3-(4-Methylpiperazin-1-yl)aniline
- 3-(4-Methylpiperazin-1-yl)propan-1-ol
Comparison: 1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one is unique due to its tetrahydropyrimidinone core, which imparts distinct chemical and biological properties compared to other similar compounds
Propriétés
Numéro CAS |
189129-95-1 |
|---|---|
Formule moléculaire |
C12H24N4O |
Poids moléculaire |
240.35 g/mol |
Nom IUPAC |
1-[3-(4-methylpiperazin-1-yl)propyl]-1,3-diazinan-2-one |
InChI |
InChI=1S/C12H24N4O/c1-14-8-10-15(11-9-14)5-3-7-16-6-2-4-13-12(16)17/h2-11H2,1H3,(H,13,17) |
Clé InChI |
IIMNVXTZMZYGPE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCCN2CCCNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)



![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)


![7-Fluorobenzo[f]quinoline](/img/structure/B12559696.png)



![4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12559742.png)
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)

